Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone, CAS 19840-99-4) is a high-performance heterocyclic luminescent probe and a highly efficient sensitizing chromophore for lanthanide ions [1]. Unlike standard organic fluorophores, Carbostyril 124 is specifically procured for its ability to absorb UV excitation and transfer energy to proximate lanthanides, such as Terbium (Tb3+) and Europium (Eu3+), yielding sharply spiked emission spectra and large Stokes shifts [2]. Its absolute quantum yield of up to 0.97 in aqueous environments and robust photostability make it a critical precursor for time-resolved fluorescence (TRF) assays, advanced bioimaging, and tunable laser dye formulations where signal reliability is paramount [1].
Substituting Carbostyril 124 with structural analogs like Coumarin 120 or generic fluorophores like FITC fundamentally compromises assay resolution and multiplexing capabilities[1]. While coumarins share a similar excitation profile, they exhibit broader, ill-defined emission bands that introduce severe spectral cross-talk in multi-analyte detection [1]. Furthermore, generic organic fluorophores possess nanosecond-scale fluorescence lifetimes and small Stokes shifts, making it impossible to gate out background autofluorescence and Rayleigh scattering in complex biological matrices [2]. Procurement of the exact Carbostyril 124 scaffold is mandatory when synthesizing lanthanide chelates that require millisecond-scale lifetimes and ultra-narrow emission peaks for background-free time-resolved measurements[2].
Carbostyril 124 demonstrates an absolute fluorescence quantum yield of 0.97 in aqueous solutions (pH 5 to 9), maintaining robust structural integrity under continuous irradiation [1]. In contrast, generic probes like FITC are highly susceptible to rapid photobleaching and severe pH-dependent quenching, rendering them unreliable for long-term or quantitative tracking[1].
| Evidence Dimension | Fluorescence Quantum Yield (Φ) in Water |
| Target Compound Data | Φ = 0.97 (pH 5-9) |
| Comparator Or Baseline | Standard organic fluorophores (e.g., FITC) exhibiting significant pH-quenching and photobleaching |
| Quantified Difference | Near-unity quantum yield for Carbostyril 124 with stable emission across physiological pH ranges |
| Conditions | Aqueous solvent, pH 5 to 9, room temperature |
Ensures maximum signal-to-noise ratio and reproducible quantification in aqueous diagnostic assays without signal degradation over time.
When conjugated to polyaminocarboxylate chelates (e.g., DTPA) binding Terbium (Tb3+), Carbostyril 124 acts as a highly efficient energy-transfer donor. This sensitization yields a massive Stokes shift of >150 nm and extends the emission lifetime into the millisecond range, accompanied by sharply spiked emission peaks (<10 nm FWHM) [1]. Standard unsensitized lanthanides exhibit negligible absorption, while standard organic fluorophores are limited to nanosecond lifetimes and <50 nm Stokes shifts[1].
| Evidence Dimension | Stokes Shift and Emission Lifetime |
| Target Compound Data | >150 nm Stokes shift; Millisecond-scale lifetime; <10 nm FWHM |
| Comparator Or Baseline | Standard organic fluorophores (Nanosecond lifetimes; <50 nm Stokes shift) |
| Quantified Difference | Orders of magnitude increase in lifetime and >3x increase in Stokes shift |
| Conditions | DTPA-Tb3+ chelate complex in 0.1 M triethylammonium acetate (pH 6.5) |
Allows for time-gated signal acquisition that completely eliminates short-lived background autofluorescence in biological samples.
In comparative photophysical studies of lanthanide sensitizers, carbostyril derivatives exhibit significantly sharper electronic transitions with well-defined vibronic components compared to their coumarin analogs [1]. While coumarins suffer from broader, ill-defined emission bands (averaging 5500 cm-1 Stokes shifts), carbostyrils maintain tighter spectral profiles (average 3200 cm-1), preventing emission overlap [1].
| Evidence Dimension | Emission Band Sharpness and Vibronic Resolution |
| Target Compound Data | Sharp transitions with well-defined vibronic components (average 3200 cm-1 shift) |
| Comparator Or Baseline | Coumarin-based sensitizers (Broad, ill-defined bands, average 5500 cm-1 shift) |
| Quantified Difference | Significantly narrower emission bandwidths for carbostyrils |
| Conditions | Steady-state and time-resolved UV-vis spectroscopy of Ln(III) complexes |
Prevents spectral cross-talk in multi-analyte diagnostic panels, enabling reliable multiplexed readouts.
Directly downstream of its millisecond-scale luminescence lifetimes and near-unity quantum yield, Carbostyril 124 is a highly effective precursor for synthesizing Tb3+ and Eu3+ chelates used in TRFIA. By enabling time-gated detection, it allows diagnostic manufacturers to completely eliminate background autofluorescence, achieving ultra-high sensitivity in complex clinical matrices [1].
Due to its sharply spiked emission (<10 nm FWHM) and large Stokes shift when chelated with Terbium, Carbostyril 124 is an efficient photon antenna for LRET systems. It is specifically procured to construct donor complexes that transfer energy to acceptor molecules (e.g., Europium or organic dyes) for precise distance measurements in structural biology and cellular imaging without direct acceptor excitation[2].
Leveraging its high absolute quantum yield (0.97 in aqueous media) and robust photostability compared to standard coumarins, Carbostyril 124 is utilized as a reliable gain medium in pulsed and continuous-wave dye lasers. Its resistance to rapid photobleaching ensures prolonged operational lifetimes and consistent energy output in demanding optical setups [3].
Irritant